molecular formula C15H20N2O2 B5146426 N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B5146426
M. Wt: 260.33 g/mol
InChI Key: SZTAMSIXDKULFQ-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide: is an organic compound with a complex structure that includes a piperidine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-methylpiperidine with 3-(acetylamino)benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological effects.

Comparison with Similar Compounds

  • N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
  • N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

Comparison: N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-8-17(9-7-11)15(19)13-4-3-5-14(10-13)16-12(2)18/h3-5,10-11H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAMSIXDKULFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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